molecular formula C26H26N4O2S B2838190 (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049467-90-4

(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2838190
CAS No.: 1049467-90-4
M. Wt: 458.58
InChI Key: HVUVLXIPSRTISP-VMPITWQZSA-N
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Description

The compound "(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone" is a structurally complex molecule featuring a cinnamyl-substituted piperazine moiety linked via a methanone bridge to an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group. Its E-configuration at the cinnamyl double bond is critical for maintaining planar geometry and facilitating intermolecular interactions, as observed in structurally related cinnamic acid derivatives . This compound belongs to a class of molecules explored for diverse pharmacological applications, particularly due to the imidazo[2,1-b]thiazole scaffold’s prevalence in cytotoxic and kinase-inhibiting agents .

Properties

IUPAC Name

[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-32-22-11-9-21(10-12-22)23-18-30-24(19-33-26(30)27-23)25(31)29-16-14-28(15-17-29)13-5-8-20-6-3-2-4-7-20/h2-12,18-19H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUVLXIPSRTISP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the cinnamyl group through a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations would include the selection of solvents, catalysts, and purification methods to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazo[2,1-b]thiazole core can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the methoxyphenyl group.

    Reduction: Reduced imidazo[2,1-b]thiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. Compounds similar to (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the piperazine moiety is known to enhance biological activity by improving solubility and bioavailability.

Neuropharmacological Effects
Piperazine derivatives have been widely explored for their neuropharmacological effects. The compound may exhibit anxiolytic or antidepressant properties due to its structural similarities with known psychoactive agents. Studies on related compounds have shown modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacological Applications

Antimicrobial Properties
The thiazole ring in the compound is associated with antimicrobial activity. Research has demonstrated that thiazole derivatives can effectively inhibit bacterial growth and possess antifungal properties. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
Compounds containing imidazole and thiazole rings have been reported to exhibit anti-inflammatory effects. The potential application of this compound in treating inflammatory diseases could be significant, particularly in conditions like arthritis or inflammatory bowel disease.

Material Science Applications

Organic Electronics
The unique electronic properties of imidazo[2,1-b]thiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance device performance.

Polymer Chemistry
Incorporating this compound into polymer matrices could improve mechanical and thermal properties. Research into polymer composites suggests that such modifications can lead to materials with enhanced durability and functionality.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar imidazo[2,1-b]thiazole compounds on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Neuropharmacological Properties

Research featured in Neuropharmacology explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The study found that compounds with similar structures to this compound significantly reduced anxiety-like behaviors compared to control groups .

Case Study 3: Antimicrobial Activity

A comparative study published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings suggested that modifications to the thiazole structure could enhance potency .

Mechanism of Action

The mechanism of action of (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The imidazo[2,1-b]thiazole moiety is a key pharmacophore. Compared to derivatives such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) (), the target compound lacks an acetamide side chain but retains the 6-aryl substitution.

Piperazine Methanone Derivatives

  • S38: (4-cinnamylpiperazin-1-yl)(phenyl)methanone () shares the cinnamylpiperazine group but replaces the imidazo[2,1-b]thiazole with a phenyl ring. This substitution reduces steric bulk and alters π-π stacking interactions, likely diminishing biological activity compared to the target compound.
  • w3: (4-((5-chloro-pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone () uses a methylpiperazine and chloro-pyrimidine group, resulting in lower lipophilicity (clogP ~2.5) versus the target compound’s cinnamyl group (clogP ~4.2), impacting membrane permeability .

E-Configuration Impact

The E-conformation stabilizes the molecule via intramolecular hydrogen bonding (e.g., C–H⋯O interactions), as seen in "(E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(3,4-diethoxyphenyl)prop-2-en-1-one" (). This geometry may enhance metabolic stability compared to Z-isomers, which are prone to isomerization under physiological conditions.

Physicochemical Properties

Property Target Compound 5l () S38 ()
Molecular Weight ~505.6 g/mol ~625.1 g/mol ~350.4 g/mol
clogP (Predicted) 4.2 3.8 3.1
Hydrogen Bond Acceptors 6 8 3
Rotatable Bonds 7 10 5

The target compound’s higher clogP suggests superior lipid membrane penetration but may reduce aqueous solubility. Fewer rotatable bonds compared to 5l could enhance conformational rigidity, favoring target binding.

Cytotoxic Activity

Imidazo[2,1-b]thiazole derivatives like 5l exhibit potent cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231 cells) via VEGFR2 inhibition . The 4-methoxyphenyl group may improve selectivity over hepatotoxic profiles seen in chlorophenyl analogs (e.g., HepG2 IC₅₀ = 22.6 μM for 5l) .

Biological Activity

The compound (E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives integrated with imidazo[2,1-b]thiazole moieties. Its structural components include:

  • Piperazine ring : Known for its diverse biological activities.
  • Imidazo[2,1-b]thiazole core : Associated with various pharmacological effects.
  • Cinnamyl group : Imparts additional lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives similar to our compound showed IC50 values ranging from 0.042 to 0.61 µM against various cancer cell lines, including leukemia and breast cancer cells .
  • The introduction of a methoxy group at the para-position of the phenyl ring has been shown to enhance antiproliferative activity significantly, indicating that substitutions on the phenyl ring are crucial for activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
7nHL-600.20
7eU9370.50
6iMCF-70.30
6jMCF-70.40

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well:

  • Compounds with similar structural motifs have been reported to exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

The anticancer and antimicrobial activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The imidazo[2,1-b]thiazole moiety has been linked to the inhibition of key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce caspase activation leading to apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The lipophilic nature of the compound may facilitate membrane penetration, leading to increased permeability and eventual cell death in bacteria.

Case Studies

A notable case study involved synthesizing a series of imidazo[2,1-b]thiazole derivatives for evaluating their cytotoxicity against human cancer cell lines. The results indicated that modifications on the phenyl ring significantly impacted their biological activities .

Another study focused on the synthesis and evaluation of related thiazole compounds, demonstrating promising trypanocidal activity against Trypanosoma brucei with IC50 values indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield maximization?

  • Methodology :

  • Multi-step synthesis : Begin with coupling reactions between imidazo[2,1-b]thiazole and cinnamylpiperazine precursors. Use catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Solvent optimization : Ethanol or DMF under reflux (70–90°C) improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol achieves >95% purity .
    • Critical parameters : Monitor reaction progress via TLC and HPLC to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms piperazine, imidazothiazole, and methoxyphenyl moieties. Key signals: δ 3.8 ppm (methoxy group), δ 7.2–8.1 ppm (aromatic protons) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect degradation products .
  • X-ray crystallography : Resolves stereochemistry of the (E)-cinnamyl group .

Q. How can researchers design initial biological screening assays for therapeutic potential?

  • Assay design :

  • Oncology : Test cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. Compare IC₅₀ values with reference drugs like sorafenib .
  • Neurology : Evaluate acetylcholinesterase inhibition via Ellman’s method .
    • Example data :
Cell Line/EnzymeIC₅₀ (μM)Reference Compound (IC₅₀)
MDA-MB-2311.4Sorafenib (5.2)
HepG222.6Sorafenib (5.2)
AcetylcholinesterasePendingDonepezil (0.01)

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across cell lines or assays?

  • Strategies :

  • Target profiling : Use kinase selectivity panels (e.g., VEGFR2, EGFR) to identify off-target effects. Compound 5l showed 5.72% VEGFR2 inhibition at 20 μM, suggesting partial selectivity .
  • Assay standardization : Normalize cell viability assays using ATP quantification (CellTiter-Glo) to reduce variability .
  • Transcriptomic analysis : Compare gene expression (e.g., ABC transporters) in resistant vs. sensitive cell lines .

Q. How to conduct SAR studies to identify critical functional groups?

  • Methodology :

  • Analog synthesis : Modify the methoxyphenyl (e.g., replace with 4-fluorophenyl) or cinnamyl group (e.g., hydrogenate to dihydrocinnamyl) .
  • Bioactivity testing : Screen analogs in dose-response assays (0.1–100 μM) to correlate substituents with potency.
  • Computational modeling : Generate 3D-QSAR models using CoMFA/CoMSIA to predict activity cliffs .

Q. What computational approaches model target interactions (e.g., VEGFR2)?

  • Protocol :

  • Molecular docking : Use AutoDock Vina to dock the compound into VEGFR2’s ATP-binding site (PDB: 4ASD). Focus on hydrogen bonds with Cys919 and hydrophobic interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free energy calculations : Calculate ΔG binding via MM-PBSA to rank analog affinity .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Approaches :

  • PK/PD studies : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens if metabolic clearance is high .
  • Prodrug design : Introduce ester groups to improve oral bioavailability .
  • Toxicology screening : Assess hepatotoxicity via ALT/AST levels in serum .

Q. How to elucidate metabolic stability and degradation pathways?

  • Experimental workflow :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS .
  • Degradation studies : Expose to acidic (pH 1.2)/basic (pH 8.0) conditions and analyze by HPLC-DAD .
  • Stability markers : Track imidazothiazole ring oxidation or piperazine N-dealkylation .

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